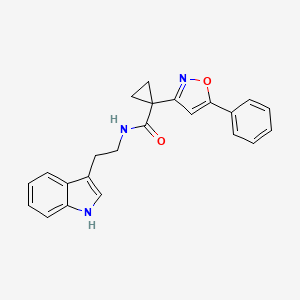

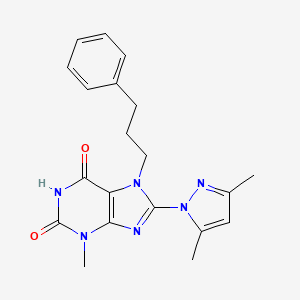

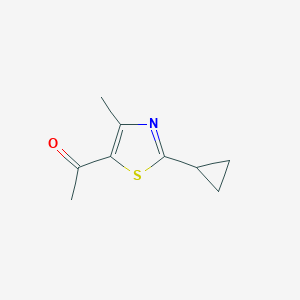

![molecular formula C6H4IN3O B2499521 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2402828-83-3](/img/structure/B2499521.png)

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” is a chemical compound with the CAS Number: 2241140-25-8 . It is also known as "1-{3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one" .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives involves starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were then reacted with different amine derivatives using Cs2CO3 in methanol .Molecular Structure Analysis

The molecular structure of “3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” is represented by the Inchi Code: 1S/C6H4IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H, (H,8,11) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives .Physical And Chemical Properties Analysis

The compound “3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” has a molecular weight of 261.02 . It is a powder and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Antiproliferative Effects on Lung Adenocarcinoma Cell Line

Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives have been found to have antiproliferative effects on the A549 cell line, which is a KRAS mutant lung adenocarcinoma cell line . The structure–activity relationship (SAR) study revealed that an amide group with a long alkyl chain and benzene ring with a p -CF3 group could be important for efficiency .

Synthesis of Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates

The compound reacts regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd (dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .

Synthesis of Corresponding Carboxylic Acids

The methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates were transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Role as Basic Substrates for Various Synthetic Transformations

Pyrazolo[1,5-a]pyrazin-4(5H)-ones are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .

Synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium Energetic Ionic Compounds

The compound can be used in the synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds which show good detonation performances and low sensitivities .

Role in the Design of New Synthetic Platforms

The compound can be used in the design of new synthetic platforms with potential significance in combinatorial and medicinal chemistry .

Orientations Futures

The future directions for the study and application of “3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” and its derivatives could involve further exploration of their antiproliferative effects on lung adenocarcinoma cell lines . Additionally, their potential applications in optical technologies due to their tunable photophysical properties could be investigated .

Propriétés

IUPAC Name |

3-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBFERIRRRENMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)I)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

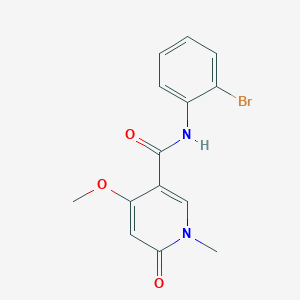

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)

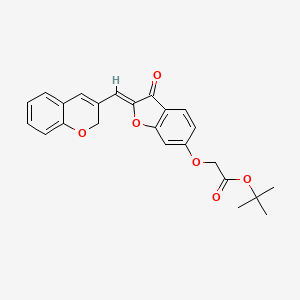

![3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)

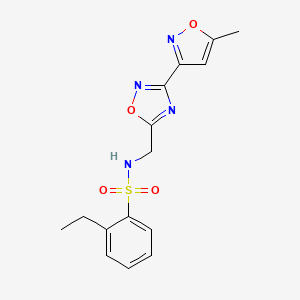

![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)